
2-(biphenyl-3-yl)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(biphenyl-3-yl)-N-phenylacetamide, also known as BPAPA, is a chemical compound that has been extensively studied for its potential use in scientific research. BPAPA is a member of the amide class of compounds, which are known for their diverse range of biological activities.
Applications De Recherche Scientifique
2-(biphenyl-3-yl)-N-phenylacetamide has been studied for its potential use in a variety of scientific research applications. One area of research has focused on 2-(biphenyl-3-yl)-N-phenylacetamide's ability to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. AChE inhibitors are of interest in the treatment of Alzheimer's disease, as decreased levels of acetylcholine are associated with cognitive decline.
Another area of research has focused on 2-(biphenyl-3-yl)-N-phenylacetamide's potential as a fluorescent probe for the detection of metal ions. 2-(biphenyl-3-yl)-N-phenylacetamide has been shown to selectively bind to copper ions, making it a potential tool for the detection of copper in biological samples.
Mécanisme D'action
The mechanism of action of 2-(biphenyl-3-yl)-N-phenylacetamide is not fully understood. However, studies have suggested that 2-(biphenyl-3-yl)-N-phenylacetamide interacts with the active site of AChE, preventing the breakdown of acetylcholine. This results in an increase in acetylcholine levels, which can improve cognitive function.
Biochemical and Physiological Effects
2-(biphenyl-3-yl)-N-phenylacetamide has been shown to have a variety of biochemical and physiological effects. In addition to its activity as an AChE inhibitor, 2-(biphenyl-3-yl)-N-phenylacetamide has been shown to have antioxidant properties and to inhibit the activity of the enzyme butyrylcholinesterase (BChE), which is involved in the breakdown of the neurotransmitter butyrylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(biphenyl-3-yl)-N-phenylacetamide is its ability to selectively bind to copper ions, making it a potential tool for the detection of copper in biological samples. Additionally, 2-(biphenyl-3-yl)-N-phenylacetamide's activity as an AChE inhibitor makes it of interest in the treatment of Alzheimer's disease.
One limitation of 2-(biphenyl-3-yl)-N-phenylacetamide is its relatively low yield during synthesis. Additionally, the mechanism of action of 2-(biphenyl-3-yl)-N-phenylacetamide is not fully understood, which may limit its potential use in certain research applications.
Orientations Futures
For research on 2-(biphenyl-3-yl)-N-phenylacetamide could include further studies on its potential as a fluorescent probe for the detection of metal ions, as well as investigations into its activity as an AChE inhibitor and its potential use in the treatment of Alzheimer's disease. Additionally, further research could be done to better understand the mechanism of action of 2-(biphenyl-3-yl)-N-phenylacetamide and its potential use in other areas of scientific research.
Méthodes De Synthèse
2-(biphenyl-3-yl)-N-phenylacetamide can be synthesized using a variety of methods, including the reaction of 3-bromobiphenyl with N-phenylacetamide in the presence of a palladium catalyst. Other methods include the reaction of 3-iodobiphenyl with N-phenylacetamide and the reaction of 3-chlorobiphenyl with N-phenylacetamide in the presence of a copper catalyst. The yield of 2-(biphenyl-3-yl)-N-phenylacetamide can vary depending on the synthesis method used.
Propriétés
IUPAC Name |
N-phenyl-2-(3-phenylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO/c22-20(21-19-12-5-2-6-13-19)15-16-8-7-11-18(14-16)17-9-3-1-4-10-17/h1-14H,15H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAMRZVUWSNOSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)CC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(biphenyl-3-yl)-N-phenylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([2,3'-bipyridin]-5-ylmethyl)-2-(2-chlorophenyl)acetamide](/img/structure/B2703112.png)
![N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2703113.png)
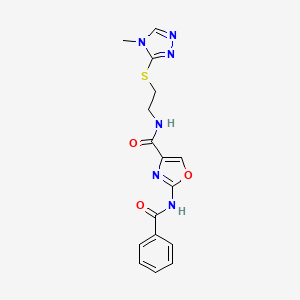
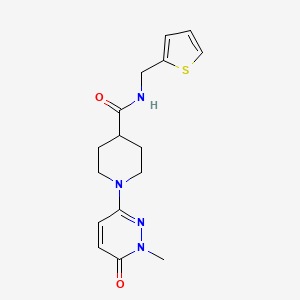
![5-(benzo[d][1,3]dioxol-5-yl)-1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2703118.png)
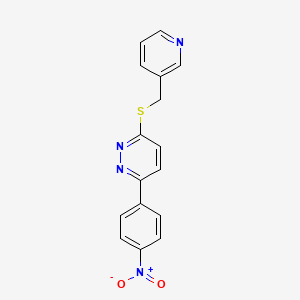
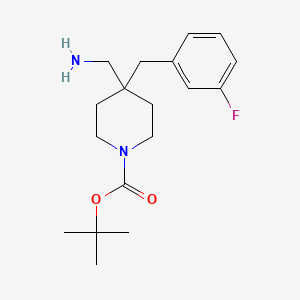

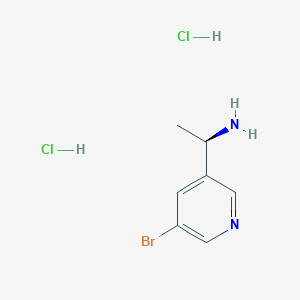
![5-[(3-ethyl-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-4-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2703126.png)
![6-methyl-N-[(Z)-pyridin-2-ylmethylideneamino]pyridine-3-carboxamide](/img/structure/B2703127.png)
![4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-propylbenzenesulfonamide](/img/structure/B2703129.png)
![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-1-(tert-butyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2703133.png)
